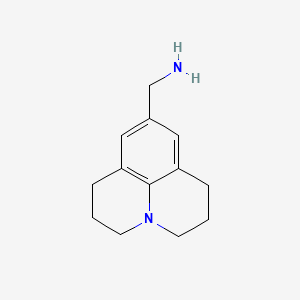

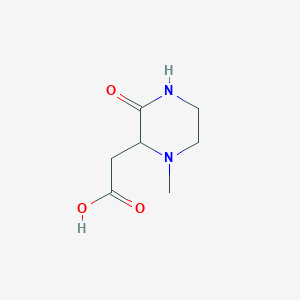

Julolidine-9-methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Julolidine is a heterocyclic aromatic organic compound . It has the formula C12H15N . This compound and its derivatives have found recent interest as photoconductive materials, chemiluminescence substances, chromogenic substrates in analytical redox reactions, dye intermediates, potential antidepressants and tranquilizers, nonlinear optical materials, high sensitivity photopolymerizable materials, and for improving color stability in photography .

Synthesis Analysis

The first synthesis of julolidine was first reported by G. Pinkus in 1892 . The julolidine-structured pyrido [3,4-b]indole dye ET-1 has been newly designed and developed as a small D–A fluorescent dye .Molecular Structure Analysis

Julolidine-based molecular rotors primarily serve as fluorescent turn-on probes, showcasing their effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . Four NLO chromophores with different acceptors and modified julolidine donors were facilely synthesized to tune their intramolecular charge-transfer energy gaps for the investigation of the structure–property relationships .Chemical Reactions Analysis

The julolidine-structured pyrido [3,4-b]indole dye ET-1 showed bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .Physical And Chemical Properties Analysis

Julolidine has a molar mass of 173.259 g·mol −1, a density of 1.003 g/mL, a melting point of 35 °C (95 °F; 308 K), and a refractive index (nD) of 1.568 . It also exhibits bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .Wissenschaftliche Forschungsanwendungen

1. Photovoltaics and Dye-Sensitized Solar Cells

Julolidine derivatives have been synthesized and employed in dye-sensitized solar cells. Studies have explored the photophysical, electrochemical, and photovoltaic properties of these derivatives, particularly focusing on the impact of different donor groups and their electron transfer kinetics (Avhad et al., 2019).

2. Synthesis of Chalcogenoxanthones

Julolidine-9-carboxamide derivatives were synthesized using a microwave-assisted Willgerodt-Kindler reaction. This method was crucial for the subsequent conversion of these derivatives to chalcogenoxanthones, highlighting its significance in organic synthesis and chemical transformations (Holt et al., 2007).

3. Chemical and Photochemical Studies

Studies on julolidine derivatives, such as the rotor probe CCVJ, have provided insights into their photochemical behavior and their reaction to environmental changes like fluid flow. This research is vital for understanding the complex dynamics of these molecules under different conditions (Rumble et al., 2012).

4. Luminescent Transformation and Chemical Sensing

Julolidine-based dyes have been used for detecting aromatic amines and are known for their luminescent transformation properties on silica support. These properties make them valuable in the field of chemical sensing and luminescence studies (Shelkovnikov et al., 2019).

5. Viscosity Sensing and Hydrophilic Applications

Julolidine derivatives have been synthesized for use as non-mechanical viscosity sensors in aqueous environments. Their fluorescence emission varies with the viscosity of the solvent, making them valuable in biofluids like blood plasma or lymphatic fluid for rapid, non-mechanical viscosity determination (Haidekker et al., 2004).

6. Vapour Sensing in Polymer Films

Julolidine fluorescent molecular rotors have been used in polystyrene films for the detection of volatile organic compounds (VOCs). The viscosity-dependent changes in fluorescence intensity make these systems promising for vapour sensing applications (Martini et al., 2015).

Safety And Hazards

Julolidine is used as a laboratory chemical and is not advised for food, drug, pesticide or biocidal product use . It is recommended to rinse immediately with plenty of water in case of eye contact, and wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes in case of skin contact .

Zukünftige Richtungen

Julolidine-based molecular rotors have found diverse applications in various fields. Recently, researchers have explored their utility in polymerization, metal ion detection, self-assembly, aggregation, and detection of proteins and nucleic acids . The present work reports the design and synthesis of three cationic julolidine–azolium conjugates (OX-JLD, BTZ-JLD and SEZ-JLD) as turn-on fluorescent probes with appreciably high quantum yields and brightness upon interaction with RNA .

Eigenschaften

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15/h7-8H,1-6,9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYIDUGXCDMMJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329811 |

Source

|

| Record name | JULOLIDINE-9-METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Julolidine-9-methanamine | |

CAS RN |

500731-75-9 |

Source

|

| Record name | JULOLIDINE-9-METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)

![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)